2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl-
Description
Chemical Identity and Structure The compound 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- (CAS 134577-31-4) is a benzoxazinone derivative with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . Its structure features a benzoxazinone core substituted with a 1-oxopropyl group at position 7 and methyl groups at positions 2, 2, and 3. The InChIKey QVFWBAWZVCHKAQ-UHFFFAOYSA-N confirms its stereochemical uniqueness . This compound is characterized by its ketone functionality at the 3-position and the presence of alkyl substituents, which influence its physicochemical and biological properties.
The 1-oxopropyl group at position 7 likely originates from acylation or propionylation steps, while the methyl groups are introduced via alkylation using methyl halides or similar reagents.
Properties
CAS No. |
134577-31-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-7-propanoyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO3/c1-5-11(16)9-6-7-10-12(8-9)18-14(2,3)13(17)15(10)4/h6-8H,5H2,1-4H3 |
InChI Key |
QVFWBAWZVCHKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxazinone ring through cyclization of appropriate precursors.
Alkylation: Introduction of the 7-(1-oxopropyl) and 2,2,4-trimethyl groups via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may produce various substituted benzoxazinones.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives of 2H-1,4-benzoxazin-3(4H)-one. For instance:
- Mechanism of Action : Research indicates that these compounds activate the Nrf2-HO-1 pathway, leading to a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells .
- Case Study : In one study, specific derivatives demonstrated significant inhibition of nitric oxide production and downregulation of inflammatory enzymes like iNOS and COX-2 . These findings suggest potential therapeutic applications in treating neurodegenerative diseases characterized by inflammation.
Neuropharmacology
The compound's derivatives have been investigated for their neuropharmacological properties:
- Receptor Activity : Certain derivatives exhibit strong activity against dopamine D2 receptors and serotonin receptors (5-HT1A and 5-HT2A), indicating potential for treating psychiatric disorders . For example, a compound with this scaffold was identified as a lead candidate for developing treatments for complex neuropsychiatric conditions.
- Alzheimer's Disease : Another derivative has been shown to non-competitively inhibit human acetylcholinesterase (hAChE), which is crucial for managing Alzheimer's disease symptoms .
Antitumor Properties
The compound has also been explored for its anticancer potential:
- In Vitro Studies : Research indicates that certain derivatives possess anticancer properties by inhibiting tumor cell replication. One notable study isolated a derivative that exhibited promising activity against various cancer cell lines .
Data Tables
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituent variations:
Key Structural Insights :
- Substituent Position: The antimicrobial activity of benzoxazinones is highly dependent on substituent positions. For example, shifting the 1-oxopropyl group from position 7 (target compound) to 6 (CAS 95678-59-4) may alter binding to biological targets .
- Electron-Donating/Withdrawing Groups : Bromine substitution (CAS 321436-06-0) introduces electron-withdrawing effects, which could stabilize reactive intermediates or modify interaction with enzymes like cytochrome P450 .
Activity Insights :
- The target compound’s 2,2,4-trimethyl groups may enhance metabolic stability compared to shorter-chain derivatives, as methyl groups reduce susceptibility to oxidative degradation .
- The propanolamine-containing analogue () demonstrates broad-spectrum activity, suggesting that the 1-oxopropyl group in the target compound could similarly contribute to interactions with microbial proteins .
- Antifungal Efficacy : The target compound’s activity is likely superior to CAS 135420-27-8 (long-chain derivative) in aqueous environments due to balanced lipophilicity .
Physicochemical Properties
| Property | Target Compound (134577-31-4) | 4-Methyl-6-(1-oxopropyl) (95678-59-4) | 7-Bromo (321436-06-0) |
|---|---|---|---|
| Molecular Weight | 247.29 | 219.24 | 228.05 |
| LogP (estimated) | ~2.5 (moderate lipophilicity) | ~1.8 | ~2.0 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Low in water |
| Stability | Stable under neutral conditions | Prone to hydrolysis at high pH | Sensitive to light |
Key Observations :
- The target compound’s higher molecular weight and methyl groups contribute to reduced aqueous solubility compared to smaller analogues (e.g., CAS 95678-59-4) .
- Stability : Trimethyl substitution likely enhances resistance to ring-opening reactions observed in brominated or hydroxylated derivatives under alkaline conditions .
Biological Activity
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- is a derivative of benzoxazine that has garnered attention for its potential biological activities. This compound is structurally related to cyclic hydroxamic acids, which are known for their roles in plant defense mechanisms against pathogens and pests. This article delves into the biological activities associated with this compound, supported by various studies and data.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- CAS Number : 134577-31-4
- Physical State : Solid
- Melting Point : 173-175 °C
Antimicrobial Properties
Research indicates that compounds within the benzoxazine class exhibit significant antimicrobial activity. For instance, cyclic hydroxamic acids derived from plants such as maize (Zea mays) have been shown to possess antifungal properties. The major compound in maize extracts, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), demonstrates potent inhibition against pathogens like Erwinia carotovora. The decomposition kinetics of DIMBOA suggest that its antimicrobial action correlates with its stability in various pH environments .
Anticancer Activity
The benzoxazine derivatives are under investigation for their anticancer potential. A study highlighted the isolation of a new anticancer principle from Capparis sikkimensis, which was identified as a derivative of 2H-1,4-benzoxazin-3(4H)-one. This compound exhibited significant inhibitory effects on tumor cell replication in vitro .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazine derivatives have also been documented. They may act through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Further research is needed to elucidate the specific mechanisms and efficacy of these compounds in clinical settings.
Study on DIMBOA
In a controlled study assessing the biological activity of DIMBOA, it was found that the compound's inhibitory effects on bacterial growth were closely linked to its rate of decomposition. The half-life of DIMBOA was measured at approximately 5.3 hours at physiological pH, indicating a rapid decline in its antimicrobial efficacy over time .
Anticancer Evaluation
Another significant study evaluated the anticancer activity of various benzoxazine derivatives in vitro. The findings revealed that certain modifications to the benzoxazine structure enhanced cytotoxicity against cancer cell lines, suggesting that structural optimization could yield more effective therapeutic agents .
Data Table: Biological Activities of Benzoxazine Derivatives
Q & A
Q. What are the established synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives, and how can they be adapted to incorporate the 7-(1-oxopropyl)-2,2,4-trimethyl substituents?
- Methodological Answer : The core 1,4-benzoxazin-3-one scaffold is typically synthesized via cyclization of substituted 2-aminophenols with carbonyl-containing reagents. For example, Shridhar et al. (1982) used condensation of 2-aminophenol derivatives with α-ketoesters under acidic conditions . To introduce the 7-(1-oxopropyl) group, Friedel-Crafts acylation or directed ortho-metalation strategies may be employed, followed by alkylation at the 2,2,4 positions. Frechette et al. (1998) demonstrated regioselective functionalization using protecting groups to control substitution patterns in similar heterocycles . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid side reactions from steric hindrance caused by the trimethyl groups.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Compare - and -NMR data with NIST reference spectra for the parent benzoxazinone core . Key signals include the carbonyl (C3, ~165–170 ppm) and methyl groups (δ 1.2–1.5 ppm for 2,2,4-trimethyl).
- X-ray crystallography : Evidence from Zhuang et al. (2008) on chloro-substituted analogs shows planar benzoxazine rings with hydrogen-bonding motifs between the carbonyl and NH groups . Use single-crystal X-ray diffraction to confirm regiochemistry.
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHNO) with a molecular ion peak at m/z 255.1233.
Advanced Research Questions
Q. What strategies are recommended for evaluating the bioactivity of this compound, particularly its potential as an acetylcholinesterase (AChE) or β-secretase (BACE1) inhibitor?
- Methodological Answer :
- In vitro assays : Use Ellman’s method for AChE inhibition, comparing IC values with donepezil or galantamine as positive controls . For BACE1 inhibition, employ fluorescence resonance energy transfer (FRET)-based assays with recombinant enzyme and synthetic substrates.
- Molecular docking : Perform docking studies using crystal structures of AChE (PDB: 4EY7) and BACE1 (PDB: 2KMZ) to predict binding interactions. highlights the importance of the 3-oxo group and hydrophobic substituents in stabilizing ligand-enzyme complexes .
- Cytotoxicity screening : Test against SH-SY5Y neuronal cells using MTT assays to ensure therapeutic index viability .
Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives across different studies?
- Methodological Answer :
- Replicate assays : Reproduce experiments under standardized conditions (e.g., pH, temperature, cell lines). For example, observed sex-dependent alkaloid variations in Ephedra intermedia; similar variability may arise from stereochemistry or impurities .
- Advanced analytics : Use UPLC-MS/MS (as in ) to quantify trace metabolites or degradation products that might influence bioactivity .
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., pesticidal activity in vs. cytotoxicity in ) to identify structure-activity relationships (SARs) .
Q. What analytical methods are most robust for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- Methodological Answer :
- Chromatography : Optimize reverse-phase HPLC or UPLC with a C18 column and UV detection (λ = 254–280 nm for benzoxazinone absorption). achieved baseline separation for DIMBOA using a gradient elution of acetonitrile/water with 0.1% formic acid .
- Mass spectrometry : Pair LC with triple-quadrupole MS/MS for selective quantification. Use multiple reaction monitoring (MRM) transitions specific to the molecular ion ([M+H] = 256.1 → fragment ions).
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges minimizes matrix interference in biological samples .
Methodological Notes
- Synthetic Challenges : Steric hindrance from 2,2,4-trimethyl groups may reduce reaction yields; consider microwave-assisted synthesis to enhance kinetics .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential neurotoxic or pesticidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
